Chloramine-T trihydrate
CAS No.: 7080-50-4
VCID: VC0007035
Molecular Formula: C7H10ClNNaO3S
Molecular Weight: 246.67 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chloramine-T trihydrate is a chemical compound with the formula C₇H₁₃ClNNaO₅S. It is a white powder or crystalline substance known for its versatility in various applications, including organic synthesis, disinfection, and biofouling control. This article provides an in-depth overview of Chloramine-T trihydrate, focusing on its properties, uses, and research findings. Organic SynthesisChloramine-T trihydrate is used as a reagent in organic synthesis, particularly for cyclizing reactions to form compounds like aziridine, oxadiazole, isoxazole, and pyrazoles. It acts as an oxidizing agent and a source of nitrogen anions and electrophilic cations . DisinfectionHistorically, Chloramine-T has been used as a disinfectant in hospitals due to its effectiveness against viruses such as hepatitis and HIV. Unlike sodium hypochlorite, it is mildly basic, almost odorless, and does not bleach . Biofouling ControlChloramine-T trihydrate is effective in controlling bacterial populations and biofouling in cooling systems. Studies have shown that it can reduce heterotrophic plate counts and Legionella pneumophila to below threshold levels, making it suitable for use in cooling towers . Safety and HandlingChloramine-T trihydrate is classified as harmful if swallowed and can cause severe skin burns and eye damage. It is a sensitizer and may cause allergy or asthma symptoms if inhaled. Upon contact with acids, it releases toxic chlorine gas .
Research FindingsRecent studies have highlighted the efficacy of Chloramine-T trihydrate in controlling microbial populations in cooling systems. The compound's ability to maintain low bacterial counts over extended periods makes it a valuable biocide for industrial applications . Additionally, Chloramine-T trihydrate has been explored for its potential in reducing toxicity when combined with reducing agents, which can enhance its safety profile for use in aquaculture and fish farming . |
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CAS No. | 7080-50-4 | ||||||||||||
Product Name | Chloramine-T trihydrate | ||||||||||||
Molecular Formula | C7H10ClNNaO3S | ||||||||||||
Molecular Weight | 246.67 g/mol | ||||||||||||
IUPAC Name | sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate | ||||||||||||
Standard InChI | InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 | ||||||||||||
Standard InChIKey | VNXHKHCRRCXFBX-UHFFFAOYSA-N | ||||||||||||
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] | ||||||||||||
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] | ||||||||||||
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] | ||||||||||||
Synonyms | (N-chloro-p-toluenesulfonamide)sodium chloramine T chloramine-T chloramine-T anhydrous chloramine-T trihydrate chloramine-T, 36Cl-labeled Clorina Euclorina Hydroclonazone sodium p-toluenesulfonchloramide |
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Reference | [1]. Kloth LC, et al. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. Adv Skin Wound Care. 2007 Jun;20(6):331-45.[2]. Shim I, et al. Inhalation exposure to chloramine T induces DNA damage and inflammation in lung of Sprague-Dawley rats. J Toxicol Sci. 2013;38(6):937-46.[3]. Kuklina I, et al. Investigation of chloramine-T impact on crayfish Astacus leptodactylus (Esch., 1823) cardiac activity. Environ Sci Pollut Res Int. 2014 Sep;21(17):10262-9. [4]. Martínez MA, et al. Induction of cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation by chloramine-T in male rat liver. Food Chem Toxicol. 2017 Aug;106(Pt A):86-91. | ||||||||||||
PubChem Compound | 88049431 | ||||||||||||
Last Modified | Sep 12 2023 |
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